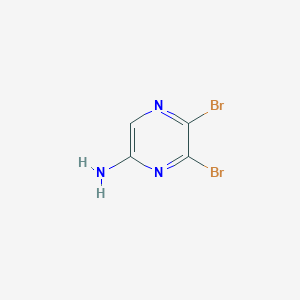![molecular formula C9H23NO4Si B1592681 2-{Methyl[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol CAS No. 330457-46-0](/img/structure/B1592681.png)
2-{Methyl[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol
Übersicht
Beschreibung
2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol, commonly known as MTPA, is a silylated derivative of aminoethanol with a broad range of applications in scientific research. It has been studied as a potential surfactant, a stabilizing agent, and a solubilizing agent in various fields of science. MTPA has also been investigated for its possible therapeutic applications in medicine.
Wissenschaftliche Forschungsanwendungen
Silan-Kopplungsmittel
Silan-Kopplungsmittel spielen eine entscheidende Rolle bei der Verbesserung der Haftung zwischen organischen und anorganischen Materialien. 2-{Methyl[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol fungiert als Silan-Kopplungsmittel und ermöglicht eine starke Bindung zwischen Oberflächen. Forscher verwenden es, um die Haftung von Beschichtungen, Dichtstoffen und Klebstoffen auf Substrate wie Glas, Keramik und Metalle zu verbessern .
Proteomikforschung
In der Proteomik untersuchen Wissenschaftler Proteine und ihre Funktionen. Diese Verbindung dient als tetramethylsilan-geschütztes Silikatverbindung und unterstützt die Proteomikforschung. Seine einzigartigen Eigenschaften machen es wertvoll für die Proteinanalyse und -charakterisierung .
Polymerisationsreaktionen
This compound: wird häufig als Monomer in Polymerisationsreaktionen verwendet. Wenn es mit anderen Monomeren (wie Styrol oder Acrylaten) copolymerisiert wird, erzeugt es Polymerfilme mit verbesserten mechanischen Eigenschaften und hervorragender Haftung auf verschiedenen Substraten .
Isoelektrische Fokussierung (IEF)
IEF ist eine Technik, die zur Proteinseparation anhand ihrer isoelektrischen Punkte verwendet wird. Um eine durch den pH-Gradienten induzierte Schwellung oder Schrumpfung von Gelgussteilen zu verhindern, verwenden Forscher diese Verbindung, um Polyacrylamidgele kovalent mit Glasplatten zu verknüpfen .
Hydrophobierungsmittel
Hydrophobierungsmittel modifizieren Oberflächen, um Wasser abzuweisen. This compound kann zur Hydrophobierung von Oberflächen verwendet werden, wodurch sie wasserabweisend werden und die Haltbarkeit verbessert wird .
Silan-Vernetzer
In der Materialwissenschaft verbessern Silan-Vernetzer die mechanischen Eigenschaften von Polymeren. Diese Verbindung nimmt an Vernetzungsreaktionen teil, verstärkt Polymernetzwerke und verbessert die Gesamtmaterialfestigkeit .
Wirkmechanismus
Organosilanes can react with water to form silanols, which can then condense to form siloxane bonds. This reaction can be used to attach organic functional groups to inorganic substrates, such as glass or metal surfaces . This could potentially be a mode of action for this compound, depending on its specific use.
As for the pharmacokinetics and environmental factors, these would depend on the specific conditions under which the compound is used. Organosilanes are generally stable under normal conditions, but they can hydrolyze in the presence of water
Eigenschaften
IUPAC Name |
2-[methyl(3-trimethoxysilylpropyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO4Si/c1-10(7-8-11)6-5-9-15(12-2,13-3)14-4/h11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOCHTLIIWRLQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC[Si](OC)(OC)OC)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626061 | |
| Record name | 2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
330457-46-0 | |
| Record name | 2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








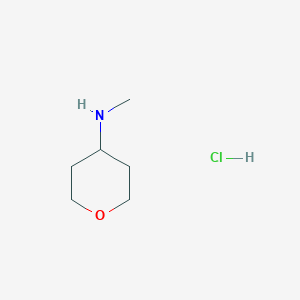
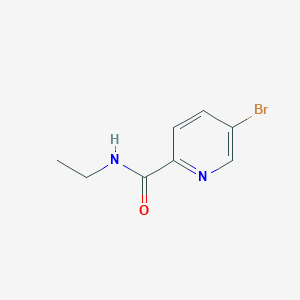
![Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)](/img/structure/B1592611.png)
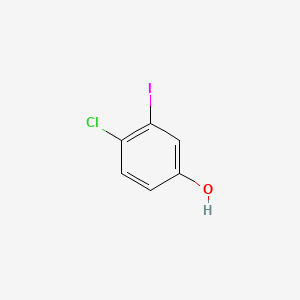
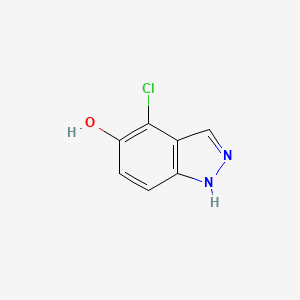
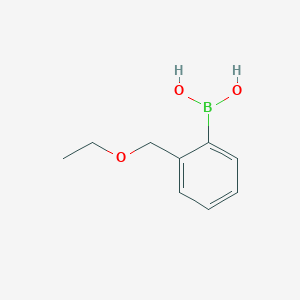
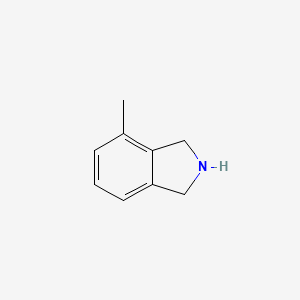
![N4,N4,N4',N4'-Tetrakis(4-methoxyphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1592618.png)
